molecular formula C10H7F3N2S B1333816 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 105512-79-6

4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B1333816
CAS RN: 105512-79-6
M. Wt: 244.24 g/mol
InChI Key: HYAHAIVZFRFEBU-UHFFFAOYSA-N
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Description

The compound "4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a three-component reaction involving a primary amine, carbon disulfide, and bromoacetophenone can yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . Another method involves the one-pot, three-component reactions of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives . These methods highlight the versatility of thiazole chemistry and the potential for synthesizing a wide range of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also be used to optimize the molecular structure and predict vibrational and magnetic properties, as demonstrated in the study of 2-N-phenylamino-4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring. For example, the presence of a trifluoromethyl group can affect the electronic properties of the molecule and its reactivity in subsequent reactions . The study of proton tautomerism and stereoisomerism in thiazolone derivatives also provides insights into the dynamic behavior of these molecules under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the optical properties of thin films derived from thiazole compounds can be investigated using techniques like UV-Vis spectroscopy, revealing information about their optical band gaps and potential applications in optoelectronics . The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines demonstrates the utility of thiazole derivatives in analytical chemistry, particularly in LC-MS/MS and 19F NMR .

Scientific Research Applications

Synthesis and Chemical Applications

  • Enantioselective Synthesis : Research has explored the enantioselective synthesis of related 1,3-thiazole derivatives, highlighting their utility in stereoselective chemical reactions (Gebert & Heimgartner, 2002).
  • Catalysis and Reaction Development : The compound is involved in studies of novel chemical reactions, such as the three-component reaction with carbon disulfide and bromoacetophenone to yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives (Safaei‐Ghomi et al., 2012).
  • Material Science : Studies have also been conducted in material science, particularly in the development of polymer systems and electroluminescent materials (Liu et al., 2016).

Biological and Pharmaceutical Applications

  • Anticancer Research : Compounds structurally similar to 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine have been synthesized and evaluated for their potential anticancer properties (Yakantham et al., 2019).
  • Antimicrobial Agents : Research into thiazole derivatives has also included the synthesis and evaluation of antimicrobial agents (Bikobo et al., 2017).

Computational and Theoretical Studies

  • Molecular Dynamics and Quantum Chemical Studies : Computational studies, such as molecular dynamics and quantum chemical simulations, have been applied to thiazole derivatives, providing insights into their molecular properties and potential applications in corrosion inhibition (Kaya et al., 2016).

Photophysical Properties

  • Photophysical Studies : The photophysical properties of related thiazole compounds have been extensively studied, offering potential applications in the field of optics and materials science (Murai et al., 2017).

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAHAIVZFRFEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372231
Record name 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine

CAS RN

105512-79-6
Record name 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 4′-(trifluoromethyl)acetophenone and thiourea as the raw materials, the same operation as the Example 395(1) gave the title compound.
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Yield
77.5%

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